molecular formula C20H28N6O B2690446 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203251-57-3

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2690446
CAS No.: 1203251-57-3
M. Wt: 368.485
InChI Key: LKFJUCDLJMBJNK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a synthetic urea derivative with a complex heterocyclic architecture. Its structure comprises a 2,3-dimethylphenyl group linked via a urea moiety to an ethylamine chain, which is further substituted with a 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl group.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-14-7-6-8-17(15(14)2)25-20(27)22-10-9-21-18-13-19(24-16(3)23-18)26-11-4-5-12-26/h6-8,13H,4-5,9-12H2,1-3H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFJUCDLJMBJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the dimethylphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrimidinyl-pyrrolidine moiety is introduced through a series of nucleophilic substitution reactions, often involving halogenated intermediates and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated intermediates and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their activity against various cancer cell lines. One study reported that certain derivatives exhibited significant telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established anticancer agents .

Key Findings:

  • Telomerase Inhibition: Compounds with similar structures showed IC50 values as low as 2.3 µM against SGC-7901 gastric cancer cells .
  • Broad-Spectrum Activity: A series of diarylamides containing 1,3,4-oxadiazole moieties demonstrated potent antiproliferative activities across multiple cancer types, indicating a promising avenue for further exploration in drug development .

Drug Development and Lead Compounds

The compound's unique structure positions it as a potential lead compound for developing new drugs. The presence of the pyrimidine ring and urea functional groups are critical in enhancing biological activity and specificity towards target proteins. Research into pyrimidinyl biphenylureas has identified new lead compounds that demonstrate biased agonism at cannabinoid receptors, suggesting that derivatives could be explored for antiobesity treatments and other metabolic disorders .

Research Highlights:

  • Lead Compound Identification: The structural characteristics of similar compounds have led to the identification of candidates for further development as therapeutic agents targeting various conditions .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its full range of effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as urea backbones, pyrimidine rings, and aromatic substituents but differ in key substituents and connectivity, leading to divergent physicochemical and biological properties. Below is a comparative analysis with a closely related analog:

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea

  • Structural Differences: Aromatic Substituent: The target compound features a 2,3-dimethylphenyl group, while the analog has a 3-chlorophenyl group. The electron-donating methyl groups in the former may enhance lipophilicity compared to the electron-withdrawing chlorine in the latter. Pyrimidine Connectivity: The pyrimidine ring in the target compound is substituted at the 4-position with an ethylamine chain, whereas the analog’s pyrimidine is substituted at the 2-position with a direct phenyl linkage. This positional variance likely alters binding interactions with target proteins .

Hypothetical Pharmacological Implications

While experimental data for direct comparison are sparse, structural analogs with chlorine substituents (e.g., 3-chlorophenyl) often exhibit enhanced binding affinity to targets like kinase inhibitors due to halogen bonding. Conversely, dimethylphenyl groups may improve metabolic stability by sterically hindering oxidative degradation. The pyrimidine substitution pattern (2- vs. 4-position) could influence π-π stacking or hydrogen-bonding interactions in enzymatic pockets .

Physicochemical Properties

Property Target Compound 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea
Molecular Weight ~428.5 g/mol ~451.9 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity due to Cl substituent)
Hydrogen Bond Donors/Acceptors 3 donors, 6 acceptors 3 donors, 7 acceptors
Aromatic Substituent Effects Electron-donating (methyl groups) Electron-withdrawing (chlorine)

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea, with the CAS number 1421499-75-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C20H24N6OC_{20}H_{24}N_{6}O, with a molecular weight of 364.4 g/mol. The structure consists of a dimethylphenyl moiety linked to a pyrimidinyl-pyrrolidinyl group through an ethyl urea bridge.

PropertyValue
CAS Number1421499-75-3
Molecular FormulaC20H24N6O
Molecular Weight364.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrimidine derivatives has shown that they can inhibit key signaling pathways involved in cancer cell proliferation, particularly the MAPK pathway. Inhibition of this pathway can lead to reduced tumor growth in various cancer models, including colorectal and pancreatic cancers .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes involved in cellular signaling. For example, studies on similar compounds have demonstrated their ability to inhibit MEK1/2 kinases, which are crucial for the activation of the ERK signaling pathway. This inhibition can result in decreased phosphorylation of ERK and subsequent reduction in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the substitution patterns on the phenyl and pyrimidine rings can significantly impact its potency and selectivity against target enzymes. For instance, modifications at the 2-position of the pyrimidine ring have been shown to alter inhibitory activity against kinases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives with similar structures inhibited cell growth in various cancer cell lines at nanomolar concentrations. The IC50 values were significantly lower than those of traditional chemotherapeutics, indicating a promising therapeutic index.
  • Animal Models : In vivo studies using xenograft models showed that administration of related compounds resulted in marked tumor regression compared to control groups. These findings suggest that such compounds could be developed into effective cancer therapies.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Urea bond formation : Use carbodiimide-mediated coupling (e.g., EDCI or DCC) to link the 2,3-dimethylphenyl moiety with the pyrimidine-ethylamine intermediate.
  • Pyrimidine functionalization : Introduce the pyrrolidin-1-yl group via nucleophilic substitution or Buchwald–Hartwig amination under Pd catalysis.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization to achieve >95% purity. Validate via HPLC and LC-MS .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. SHELX programs are robust for high-resolution data and twinned crystals .
  • Spectroscopic validation : Confirm via 1^1H/13^13C NMR (e.g., pyrrolidine ring protons at δ 1.8–2.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion detection.
  • Thermal analysis : DSC/TGA to assess stability and polymorphic transitions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring.
  • Cell viability assays : Employ MTT or resazurin reduction in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 μM concentrations.
  • Dose-response curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) with triplicate replicates .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Orthogonal validation : Repeat assays using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation.
  • Data triangulation : Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .

Q. What computational strategies are effective for target identification and binding mode prediction?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide with PyMOL visualization to map interactions (e.g., H-bonds with pyrimidine N1).
  • Molecular dynamics (MD) simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes.
  • Pharmacophore modeling : Align with known urea-based inhibitors using Schrödinger’s Phase .

Q. How to optimize experimental design for crystallographic studies of this compound?

Methodological Answer:

  • Crystal screening : Use vapor diffusion (hanging drop) with PEG/ammonium sulfate precipitants.
  • Data collection : Collect high-resolution (<1.5 Å) datasets at synchrotron facilities.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate via Rfree_{free} residuals .

Q. What strategies address low yield in the final coupling step of synthesis?

Methodological Answer:

  • Reaction optimization : Screen solvents (DMF vs. THF), bases (DIPEA vs. K2_2CO3_3), and temperatures (RT vs. 60°C).
  • Catalyst selection : Test Pd2_2(dba)3_3/Xantphos for Buchwald–Hartwig steps.
  • Byproduct analysis : Use LC-MS to identify hydrolysis products and adjust protecting groups .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold modification : Substitute pyrrolidine with piperidine or morpholine; vary methyl groups on the phenyl ring.
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression.
  • 3D-QSAR : Build CoMFA/CoMSIA models with steric/electrostatic field maps .

Data Analysis and Contradiction Resolution

Q. How to statistically validate discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Bland-Altman plots : Assess agreement between docking scores (ΔG) and experimental IC50_{50}.
  • Machine learning : Train random forest models on PubChem datasets to identify outliers.
  • Sensitivity analysis : Vary force field parameters (e.g., AMBER vs. CHARMM) in MD simulations .

Q. What methodologies reconcile conflicting crystallographic and NMR data on conformational flexibility?

Methodological Answer:

  • VT-NMR : Acquire spectra at 25–60°C to detect rotational barriers in the urea linkage.
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray torsion angles.
  • Paramagnetic relaxation enhancement (PRE) : Use spin labels to probe solution-state conformations .

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